5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C19H32FIN2Si2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and similar compounds have been synthesized and characterized as part of the development of new methodologies. For instance, Kieseritzky and Lindström (2010) synthesized pyridines substituted with different elements, including fluorine and iodine, using both known and newly developed methods. This research contributes to the development of novel methodologies like dehalocyanation of iodopyridines and microwave-assisted hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).
Pharmaceutical Research
- In the context of pharmaceutical research, these compounds have been investigated for their potential in drug development. For example, Rosowsky et al. (1981) explored the synthesis of acyclonucleoside derivatives of 5-fluorouracil as part of a program to develop new derivatives with fewer side effects. This research demonstrates the versatility of these compounds in creating potentially safer and more effective pharmaceuticals (Rosowsky, Kim, & Wick, 1981).
Methodological Innovations in Synthesis
- Innovative methods have been developed to synthesize these types of compounds efficiently. Thibault et al. (2003) presented two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, demonstrating the flexibility and efficiency of these synthetic approaches (Thibault, L’Heureux, Bhide, & Ruel, 2003).
Radiochemical Studies
- In radiochemical applications, these compounds have been used in the synthesis of radiopharmaceuticals. Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, showcasing the application of these compounds in advanced imaging technologies (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Chemical Transformation and Reactivity
- Research has also focused on the chemical transformation and reactivity of similar compounds. Schlosser and Bobbio (2002) explored the hydrolysis and conversion of halopyridines, providing insights into the reactivity and potential applications of these compounds in various chemical transformations (Schlosser & Bobbio, 2002).
properties
IUPAC Name |
(5-fluoro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32FIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMDEMPGXCYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32FIN2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121497 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1261365-70-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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